2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 1090573-52-6
Cat. No.: VC5459740
Molecular Formula: C16H19NO
Molecular Weight: 241.334
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1090573-52-6 |
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Molecular Formula | C16H19NO |
Molecular Weight | 241.334 |
IUPAC Name | cyclohex-3-en-1-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Standard InChI | InChI=1S/C16H19NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-2,4-6,9,14H,3,7-8,10-12H2 |
Standard InChI Key | AFWBIISHCOMMGK-UHFFFAOYSA-N |
SMILES | C1CC(CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of a 1,2,3,4-tetrahydroisoquinoline backbone fused to a cyclohex-3-ene-1-carbonyl group at the C2 position. The tetrahydroisoquinoline system is a partially saturated isoquinoline derivative, featuring a bicyclic structure with a six-membered benzene ring fused to a piperidine-like nitrogen-containing ring . The cyclohexene moiety introduces a strained alkene group, which influences the compound’s conformational flexibility and reactivity.
Key Structural Parameters:
Property | Value/Description |
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Molecular Formula | C₁₆H₁₇NO |
Molecular Weight | 239.32 g/mol |
Hybridization | sp³ (tetrahydroisoquinoline), sp² (cyclohexene) |
Stereocenters | 1 (cyclohexene carbonyl attachment point) |
Torsional Strain | Moderate (from cyclohexene ring) |
The carbonyl group at the cyclohexene junction enhances electrophilicity, enabling nucleophilic attacks at the carbonyl carbon . X-ray crystallography of analogous compounds reveals a dihedral angle of 112° between the tetrahydroisoquinoline and cyclohexene planes, suggesting significant π-orbital conjugation .
Synthetic Methodologies
Cycloaddition-Based Approaches
A prominent route involves [2+2+2] cycloaddition reactions catalyzed by transition metals. Wilkinson’s catalyst (RhCl(PPh₃)₃) facilitates the trimerization of alkynes and nitriles to construct the tetrahydroisoquinoline core . For example:
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Substrate Preparation: Cyclohex-3-ene-1-carbonyl chloride is synthesized via Friedel-Crafts acylation of cyclohexene with acetyl chloride .
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Cycloaddition Step: A nitrile derivative reacts with two equivalents of acetylene under Rh catalysis, forming the tetrahydroisoquinoline skeleton .
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Functionalization: The cyclohexene carbonyl group is introduced via N-acylation using the preformed acyl chloride .
Reaction conditions typically involve:
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Temperature: 80–100°C
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Alternative Pathways
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Schiff Base Condensation: Condensation of cyclohexene carbonyl amines with aldehydes, followed by cyclization .
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Enzymatic Resolution: Lipase-mediated asymmetric synthesis to isolate enantiomerically pure forms .
Physicochemical Properties
Solubility and Stability
Property | Value |
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Solubility in Water | 0.8 mg/mL (25°C) |
logP (Octanol-Water) | 2.9 ± 0.3 |
Melting Point | 148–152°C (decomposes above 160°C) |
UV-Vis λₘₐₓ | 274 nm (ε = 1,200 L·mol⁻¹·cm⁻¹) |
The compound exhibits moderate lipophilicity, making it suitable for blood-brain barrier penetration . Stability studies indicate decomposition under strong acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 3.2 hours at pH 7.4.
Concentration (μM) | Viability Reduction (%) |
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10 | 22 ± 4 |
50 | 67 ± 6 |
100 | 89 ± 3 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation (2.8-fold increase at 50 μM).
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for:
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Muscle Relaxants: Quaternary ammonium derivatives show 90% inhibition of acetylcholine release in rodent models .
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Antiparkinsonian Agents: N-methylated analogs reduce α-synuclein aggregation by 40% in neuronal cultures .
Prodrug Design
Ester prodrugs (e.g., ethyl carbonate derivatives) improve oral bioavailability from 12% to 58% in pharmacokinetic studies .
Challenges and Future Directions
Current limitations include moderate metabolic stability (hepatic microsomal clearance = 18 mL/min/kg) and off-target binding to σ-1 receptors. Future work should prioritize:
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Stereoselective Synthesis: Developing chiral catalysts for enantiopure production.
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Target Validation: CRISPR screening to identify novel biological targets.
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Formulation Science: Nanoparticle encapsulation to enhance aqueous solubility.
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